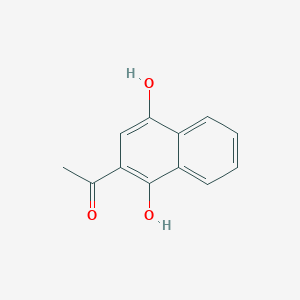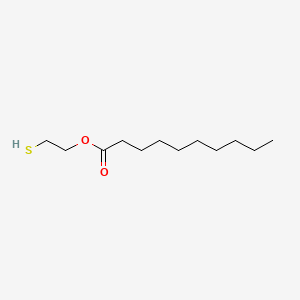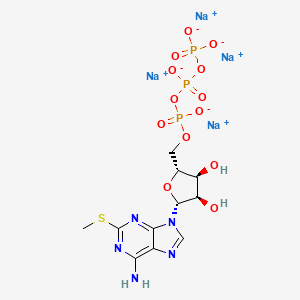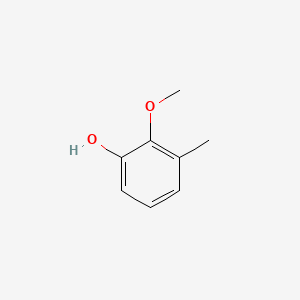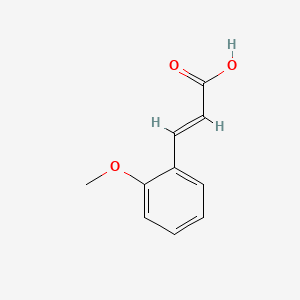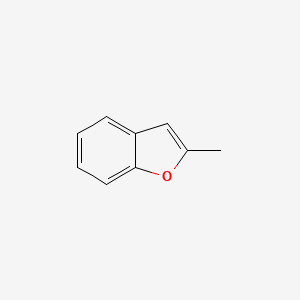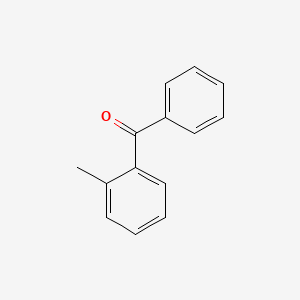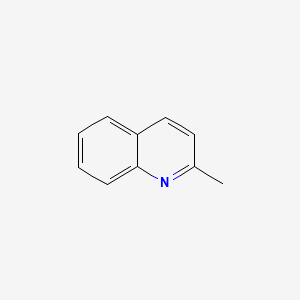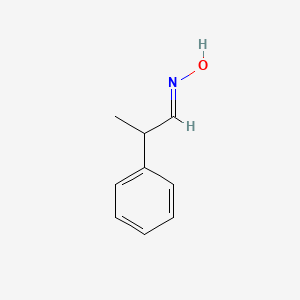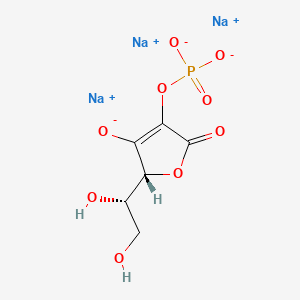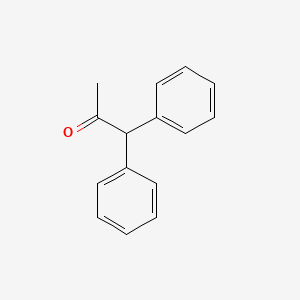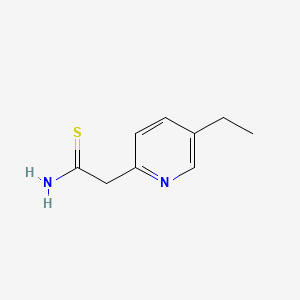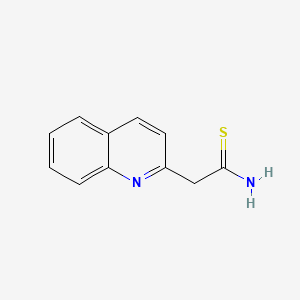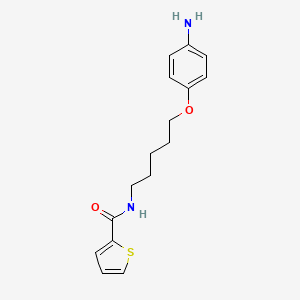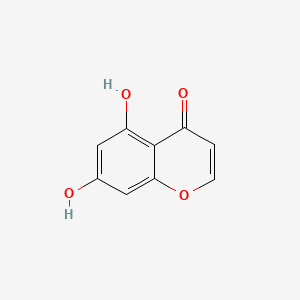
5,7-Dihydroxychromone
説明
5,7-Dihydroxychromone is a flavone decomposition product that has been found in A. hypogaea and has diverse biological activities, including antimicrobial, antioxidant, and neuroprotective properties .
Synthesis Analysis
The synthesis of 5,7-Dihydroxychromone involves new methodologies to access chrysin and 5,7-dihydroxychromone . The synthesis process includes the use of acetone, K2CO3, chloromethyl methyl ether, 1,4-dioxane, aq. NaOH 50% (w/v), pyridine, I2, TsOH, and MeOH .Molecular Structure Analysis
The molecular formula of 5,7-Dihydroxychromone is C9H6O4. It has an average mass of 178.141 Da and a monoisotopic mass of 178.026611 Da .Chemical Reactions Analysis
5,7-Dihydroxychromone has been found to protect against neuronal cell death and the ROS generation in a dose-dependent manner in 6-OHDA-induced SH-SY5Y cells .Physical And Chemical Properties Analysis
5,7-Dihydroxychromone has a density of 1.6±0.1 g/cm3, a boiling point of 399.4±42.0 °C at 760 mmHg, and a flash point of 170.8±21.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .科学的研究の応用
-
Scientific Field: Food and Beverages
-
Scientific Field: Neurological Disease Research
- Application Summary : 5,7-Dihydroxychromone has been found to exert neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced oxidative stress and apoptosis in SH-SY5Y cells . It acts as an Nrf2/ARE signal activator .
- Methods of Application : The compound was tested in vitro over the aggregation of Alzheimer’s disease amyloid peptide Aβ 1−42 .
- Results or Outcomes : The compound was found to protect against neuronal cell death and the ROS generation in a dose-dependent manner in 6-OHDA-induced SH-SY5Y cells .
-
Scientific Field: Antimicrobial and Phytotoxic Activity Research
- Application Summary : 5,7-Dihydroxychromone, present in peanut shells, was found to inhibit the radial growth of cultures of the soil pathogenic fungi Rhizoctonia solani and Sclerotium rolfsii .
- Methods of Application : The compound was tested for its inhibitory effects on the radial growth of these fungi .
- Results or Outcomes : The compound inhibited the radial growth of cultures of the soil pathogenic fungi Rhizoctonia solani and Sclerotium rolfsii with I50 values of 18 and 26 µM, respectively .
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Alzheimer’s Disease Research
- Application Summary : 5,7-Dihydroxychromone has been tested for its effects on the aggregation of Alzheimer’s disease amyloid peptide Aβ 1−42 .
- Methods of Application : The compound was tested in vitro over the aggregation of Alzheimer’s disease amyloid peptide Aβ 1−42 .
- Results or Outcomes : Catechol-type flavonoids, including 5,7-Dihydroxychromone, were found to reduce Aβ 1−42 fibril content by 30% at molar ratios over 10 . These compounds accelerate primary nucleation events responsible for early primary oligomer formation, putatively redirecting the latter into off-pathway aggregates .
-
Scientific Field: Cell-Based Assay
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Alzheimer’s Disease Research
- Application Summary : 5,7-Dihydroxychromone has been tested for its effects on the aggregation of Alzheimer’s disease amyloid peptide Aβ 1−42 .
- Methods of Application : The compound was tested in vitro over the aggregation of Alzheimer’s disease amyloid peptide Aβ 1−42 .
- Results or Outcomes : Catechol-type flavonoids, including 5,7-Dihydroxychromone, were found to reduce Aβ 1−42 fibril content by 30% at molar ratios over 10 . Without affecting secondary nucleation, these compounds accelerate primary nucleation events responsible for early primary oligomer formation, putatively redirecting the latter into off-pathway aggregates .
-
Scientific Field: Cell-Based Assay
Safety And Hazards
特性
IUPAC Name |
5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCXYKOXLNBYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185617 | |
| Record name | 5,7-Dihydroxychromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5,7-Dihydroxychromone | |
CAS RN |
31721-94-5 | |
| Record name | 5,7-Dihydroxychromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxychromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxychromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 - 273 °C | |
| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



